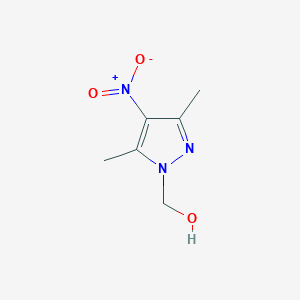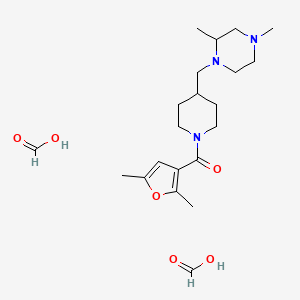
(2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that includes elements of 2,5-Dimethylfuran and piperazine derivatives . 2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It’s a potential biofuel, being derivable from cellulose .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 2,5-Dimethylfuran can be produced from fructose in a catalytic biomass-to-liquid process .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 2,5-Dimethylfuran component is a derivative of furan, a heterocyclic compound .Scientific Research Applications
Synthesis and Characterization
Macrocyclic and Macroacyclic Compartmental Schiff Bases : Research has been conducted on the synthesis, characterization, and interaction with metal ions of acyclic and cyclic compartmental Schiff bases, which are synthesized from various aldehydes and amines. Such compounds, including those with complex heterocyclic structures, have potential applications in coordination chemistry and catalysis (Aguiari et al., 1992).
Synthesis and Antimicrobial Activity : New pyridine derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of such compounds in developing novel antibacterial and antifungal agents (Patel et al., 2011).
Bond Cleavage Reactions in Heterocycles : The study on bond cleavage reactions by a rhodium phosphine complex in various oxygen and nitrogen heterocycles, including 2,5-dimethylfuran, indicates potential applications in organic synthesis and catalysis (Jones et al., 1995).
Potential Applications in Drug Development
Selective CB2 Receptor Agonist : A synthetic approach for a compound acting as a selective CB2 receptor agonist has been developed, highlighting potential applications in pharmaceutical research, particularly for conditions modulated by the CB2 receptor (Luo & Naguib, 2012).
Antagonist Interaction with CB1 Cannabinoid Receptor : The molecular interaction of a specific antagonist with the CB1 cannabinoid receptor has been studied, providing insights into the design of new therapeutic compounds targeting cannabinoid receptors (Shim et al., 2002).
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2.2CH2O2/c1-14-12-20(4)9-10-22(14)13-17-5-7-21(8-6-17)19(23)18-11-15(2)24-16(18)3;2*2-1-3/h11,14,17H,5-10,12-13H2,1-4H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNDVOVSCZXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)
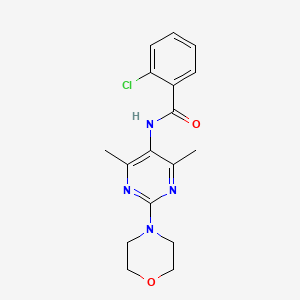
![2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2614401.png)
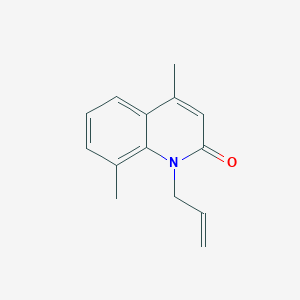
amino}acetamide](/img/structure/B2614403.png)

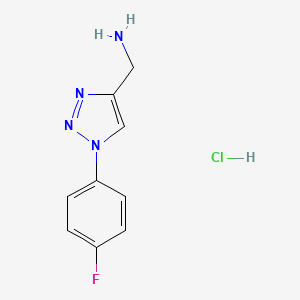
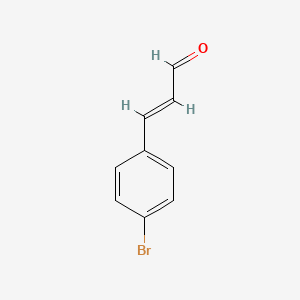


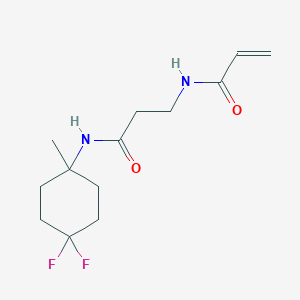
![N-(furan-2-ylmethyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2614417.png)
